molecular formula C16H19N3O6 B11479678 1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide

1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11479678
M. Wt: 349.34 g/mol
InChI Key: BWMZCZPOZZIROJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with a unique structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including dimethyl, dioxo, and trimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Substitution Reactions:

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Lacks the trimethoxyphenyl group.

    N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Lacks the dimethyl and dioxo groups.

Uniqueness

1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

1,3-dimethyl-2,6-dioxo-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H19N3O6/c1-18-10(8-13(20)19(2)16(18)22)15(21)17-9-6-11(23-3)14(25-5)12(7-9)24-4/h6-8H,1-5H3,(H,17,21)

InChI Key

BWMZCZPOZZIROJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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